molecular formula C14H7N7O B7738334 6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile

6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile

Cat. No.: B7738334
M. Wt: 289.25 g/mol
InChI Key: KKYZSSVGXLUEIO-UHFFFAOYSA-N
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Description

6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolo[2,3-b]pyrazine core, which is known for its biological activity, and a furan-2-ylmethyl group, which adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted furan and a suitable pyrazine derivative, the reaction can proceed through a series of nucleophilic substitutions and cyclizations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile
  • 6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Uniqueness

6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile is unique due to the presence of three cyano groups, which can significantly influence its reactivity and biological activity. This distinguishes it from other similar compounds that may have fewer cyano groups or different substituents[8][8].

Properties

IUPAC Name

6-amino-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N7O/c15-4-9-12-14(20-11(6-17)10(5-16)19-12)21(13(9)18)7-8-2-1-3-22-8/h1-3H,7,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYZSSVGXLUEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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